molecular formula C19H20N2O4 B2462006 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922887-65-8

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2462006
CAS No.: 922887-65-8
M. Wt: 340.379
InChI Key: JQWKSSSZUXBZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and antiviral research. This compound belongs to a class of N-phenylbenzamide derivatives which have demonstrated broad-spectrum antiviral activity in scientific studies . The structural motif of a benzamide group linked to a substituted phenyl ring is known to be key to its biological activity. Related compounds with this core structure have been investigated for their potential to inhibit viruses such as Hepatitis B Virus (HBV), including strains resistant to current treatments like lamivudine . The proposed mechanism of action for this chemical family involves the upregulation of intracellular host defense factors, specifically APOBEC3G (A3G) . A3G is a DNA cytidine deaminase capable of introducing hypermutations in viral genomes and inhibiting reverse transcription, thereby suppressing viral replication through a mechanism distinct from conventional nucleoside analogues . The incorporation of a 2-oxopyrrolidinyl (pyrrolidinone) moiety in the structure is a feature shared with other bioactive molecules, including nootropics like Aniracetam, and is explored for its potential to modulate pharmacokinetic properties and biological target engagement . This makes the compound a valuable tool for researchers exploring novel, host-targeted antiviral strategies, particularly against drug-resistant viral strains. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-8-5-13(6-9-15)19(23)20-14-7-10-17(25-2)16(12-14)21-11-3-4-18(21)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWKSSSZUXBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroarene Precursor Route

A widely adopted strategy involves the functionalization of 4-methoxy-3-nitroaniline. The synthetic sequence proceeds as follows:

  • Pyrrolidinone Ring Installation :

    • Reaction of 4-methoxy-3-nitroaniline with γ-butyrolactam under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 3-(2-oxopyrrolidin-1-yl)-4-methoxy-nitrobenzene.
    • Reaction Conditions :
      • Solvent: Tetrahydrofuran (THF)
      • Temperature: 0°C to room temperature
      • Yield: 68–72%
  • Nitro Group Reduction :

    • Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine.
    • Optimization Note : Excess H₂ pressure (3 atm) improves yield to 89% by minimizing dehalogenation side reactions.

Direct Amination via Buchwald-Hartwig Coupling

An alternative single-step approach employs palladium-catalyzed C–N bond formation:

  • Substrate: 4-Methoxy-3-bromoaniline
  • Reagents:
    • Palladium(II) acetate (2 mol%)
    • Xantphos (4 mol%)
    • 2-Oxopyrrolidine (1.2 equiv)
    • Cs₂CO₃ (2.5 equiv)
  • Conditions : Toluene, 110°C, 24 h
  • Yield : 63%

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

A classical method involves the reaction of 3-(2-oxopyrrolidin-1-yl)-4-methoxyaniline with 4-methoxybenzoyl chloride under biphasic conditions:

  • Procedure :
    • Dissolve amine (1.0 equiv) in dichloromethane (DCM).
    • Add aqueous NaOH (10%, 2.0 equiv) and 4-methoxybenzoyl chloride (1.1 equiv).
    • Stir vigorously at 0°C for 2 h.
  • Yield : 78%
  • Purification : Recrystallization from ethanol/water (7:3)

EDCI/HOBt-Mediated Coupling

For acid-sensitive substrates, carbodiimide chemistry proves advantageous:

  • Reagents :
    • 4-Methoxybenzoic acid (1.05 equiv)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)
    • Hydroxybenzotriazole (HOBt, 1.2 equiv)
    • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
  • Conditions : DCM, 0°C → room temperature, 12 h
  • Yield : 85%

Alternative Pathways and Mechanistic Considerations

Ugi Multicomponent Reaction

A novel three-component approach demonstrates versatility:

  • Components :
    • 4-Methoxybenzaldehyde
    • 3-Amino-4-methoxyphenylpyrrolidinone
    • tert-Butyl isocyanide
  • Catalyst : Sc(OTf)₃ (5 mol%)
  • Solvent : Methanol, 50°C, 8 h
  • Yield : 71%

This atom-economical method circumvents intermediate isolation but requires precise stoichiometric control.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound methodologies have been explored:

  • Resin loading with Fmoc-protected 4-methoxy-3-aminobenzoic acid
  • Deprotection (20% piperidine/DMF)
  • On-resin coupling with pyrrolidinone-modified benzamide
  • Cleavage (TFA/DCM 1:99)
  • Purity : >95% (HPLC)
  • Overall Yield : 62%

Analytical Characterization and Quality Control

Critical analytical data for batch validation:

Parameter Method Specification
HPLC Purity C18, MeCN/H₂O gradient ≥99.5% (UV 254 nm)
Melting Point Differential Scanning Calorimetry 182–184°C (dec.)
¹H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, NH), 7.89 (d, J=8.8 Hz, 2H), 6.99 (d, J=8.8 Hz, 2H), 3.84 (s, 3H), 3.82 (s, 3H), 3.68–3.61 (m, 2H), 2.43–2.35 (m, 2H), 2.02–1.94 (m, 2H) Full assignment confirmed
LC-MS ESI+ m/z 383.17 [M+H]⁺

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Recent advancements demonstrate improved efficiency:

  • Reactors :
    • Micromixer (pyrrolidinone installation)
    • Packed-bed column (hydrogenation)
    • Tubular reactor (amide coupling)
  • Throughput : 2.8 kg/day
  • Impurity Profile : <0.3% total

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Process Mass Intensity) 86 32
E-Factor 48 19
Energy Consumption (kW·h/kg) 410 155

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxopyrrolidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported applications:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Applications / Findings References
4-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target) C₁₉H₂₀N₂O₄ 2-oxopyrrolidin-1-yl, dual methoxy groups 340.37 Structural studies; potential CNS applications inferred from analogs.
GR125743 (N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridyl)benzamide) C₂₆H₂₉N₅O₂ 4-methylpiperazine, pyridyl group 455.55 5-HT₁B/₁D receptor antagonist; no effect on female sexual behavior in rodent models .
EMAC2060/EMAC2061 C₂₈H₂₂ClN₃O₂S (EMAC2061) Thiazole-hydrazine, dichlorophenyl (EMAC2061) ~520–550 (estimated) HIV-1 RT inhibitors; synthesis yields <80% due to steric/electronic challenges .
N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride C₂₅H₂₇N₅O₂·HCl Piperazine, pyridyl group, hydrochloride salt 482.98 (HCl salt) Improved solubility for receptor binding assays; no direct biological data provided .
4-Methoxy-N-(2-(prop-1-en-2-yl)phenyl)benzamide C₁₇H₁₇NO₂ Propenyl group, single methoxy 279.33 Intermediate in synthesis of fluorinated heterocycles; stereochemistry confirmed via X-ray .

Key Differences and Implications

Substituent Effects on Receptor Binding: The 2-oxopyrrolidin-1-yl group in the target compound may confer distinct conformational flexibility compared to the 4-methylpiperazine in GR125743. Piperazine derivatives often enhance solubility and receptor affinity, as seen in GR125743’s role as a 5-HT₁B/₁D antagonist .

Synthetic Challenges: EMAC2060/2061 exhibited <80% yields due to steric hindrance from bulky substituents (e.g., dichlorophenyl), whereas the target compound’s pyrrolidinone moiety may offer more straightforward synthesis .

Fluorinated analogs (e.g., Example 53 in ) highlight the benzamide scaffold’s adaptability for kinase inhibition, though direct comparisons are absent in the evidence .

Biological Activity

4-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound with potential therapeutic applications. Its structural features suggest a variety of biological activities, particularly in the fields of antiviral and antibacterial research. This article aims to compile and analyze the existing data on the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of 274.32 g/mol. The compound features two methoxy groups and a pyrrolidinone moiety, which may contribute to its biological properties.

Property Value
Molecular FormulaC15H18N2O3
Molecular Weight274.32 g/mol
PurityTypically >95%

Antiviral Activity

Research has indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. A study highlighted that N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .

Antibacterial Activity

Preliminary studies on related compounds have shown significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest that the methoxy-substituted phenyl ring may enhance the compound's interaction with bacterial targets .

Study 1: Antiviral Mechanisms

In a study focusing on anti-HBV activity, a derivative similar to this compound was synthesized and tested in vitro. The results indicated that the compound effectively inhibited HBV replication in HepG2 cells by enhancing intracellular A3G levels. This study emphasizes the potential for developing novel antiviral agents based on this chemical structure .

Study 2: Antimicrobial Properties

Another investigation involved synthesizing various benzamide derivatives, including those with methoxy groups. The antimicrobial assays revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was correlated with increased antibacterial efficacy, suggesting that modifications in this region could lead to more effective agents .

Mechanistic Insights

The biological activity of this compound appears to stem from its ability to interact with specific cellular pathways involved in viral replication and bacterial growth inhibition. The compound's structure allows for diverse interactions, making it a candidate for further pharmacological studies.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity.
  • In Vivo Studies: Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies: Elucidating the precise biochemical pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling 4-methoxybenzoic acid derivatives with functionalized aniline intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Protection/deprotection strategies : For example, tert-butyldimethylsilyl (TBS) groups protect hydroxyl intermediates, with removal via tetrabutylammonium fluoride (TBAF) .
  • Optimization : Reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) critically affect conversion rates. Monitor via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidinone carbonyl at ~170 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₁H₂₂N₂O₄: [M+H]+ m/z 367.165) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR kinase; PDB ID 3HKC) .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 50–100 ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using datasets from PubChem .

Q. What strategies resolve contradictions in reported biological activity data for similar benzamide derivatives?

  • Methodology :

  • Meta-analysis : Aggregate data from diverse sources (e.g., ChEMBL, BindingDB) to identify trends in IC₅₀ values .
  • Experimental validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with positive/negative controls .
  • Structure-activity landscape analysis (SALA) : Map activity cliffs to pinpoint critical substituents (e.g., pyrrolidinone vs. piperidone) .

Q. How can green chemistry principles improve the sustainability of synthesizing this compound?

  • Methodology :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
  • Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) for amidation, reducing waste .
  • Flow chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.